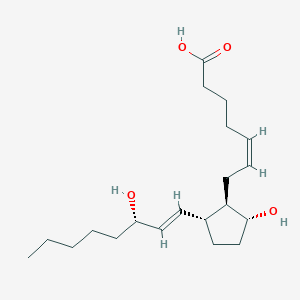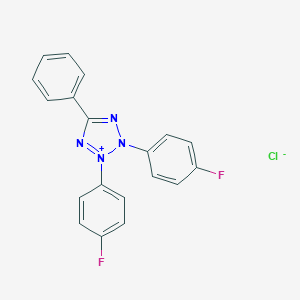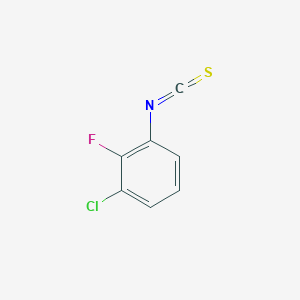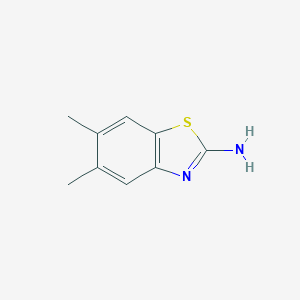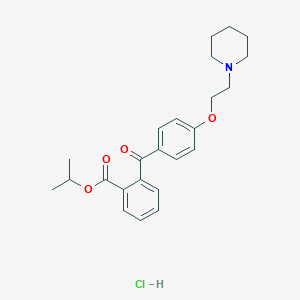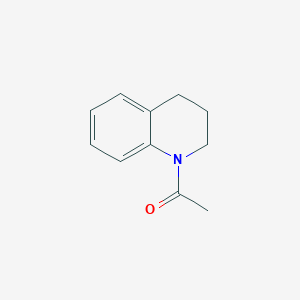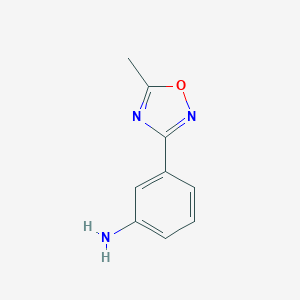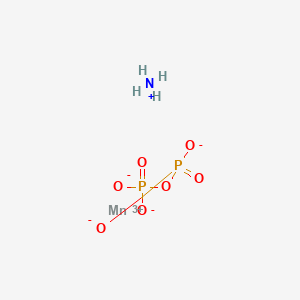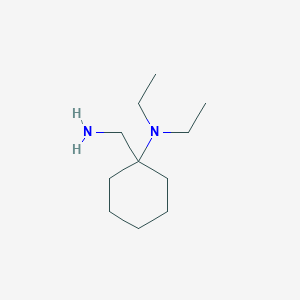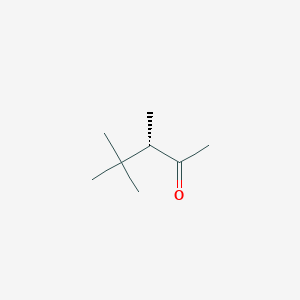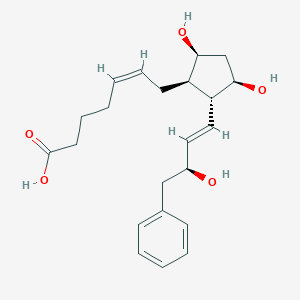
16-Phenyl tetranor prostaglandin F2alpha
Vue d'ensemble
Description
16-Phenyl tetranor prostaglandin F2alpha is a metabolically stable form of Prostaglandin F 2α (PGF 2α) . It contains a 16-phenoxy group at the ω-terminus . Stable, lipophilic analogs of PGF 2α are used to modulate luteolysis and treat glaucoma .
Molecular Structure Analysis
The molecular formula of 16-Phenyl tetranor prostaglandin F2alpha is C22H30O6 . It has an average mass of 390.470 Da and a monoisotopic mass of 390.204254 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of 16-Phenyl tetranor prostaglandin F2alpha include a density of 1.3±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a flash point of 207.6±25.0 °C . It has 6 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds . Its polar surface area is 107 Å2 .Applications De Recherche Scientifique
Reproductive Health Applications
16-Phenyl tetranor prostaglandin F2alpha, as a derivative of prostaglandin F2alpha, has been explored extensively in the field of obstetrics and gynecology. It has shown potential in inducing labor at term, therapeutic abortion, and termination of normal and abnormal pregnancies. The compound's administration has been experimented with via various routes, including oral, intravenous, and vaginal, with varying degrees of success and side effects (Singh Ej & Zuspan Fp, 1974).
Contraceptive Research
Prostaglandin E2 (PGE2), closely related to 16-Phenyl tetranor prostaglandin F2alpha, is an essential intrafollicular regulator of ovulation. Studies have indicated that modulation of PGE2 synthesis, metabolism, or transport can be potential contraceptive strategies. The disruption of PGE2 pathways may lead to the development of novel contraceptive options for women (D. Duffy, 2015).
Applications in Veterinary Medicine
The compound's luteolytic effect on the corpus luteum in animals, particularly in mares, has been documented. The administration of prostaglandin F2alpha-Tham salt in mares has resulted in a significant proportion exhibiting signs of estrus and subsequent pregnancy. However, it's also noted that side effects are physiological responses to the prostaglandin, including sweating, gastrointestinal hypermotility, and increased pulse and respiratory rates. These effects are generally transitory and resolve without treatment (A. Nelson, 1976).
Cancer Research
Recent studies have linked prostaglandins, including derivatives like 16-Phenyl tetranor prostaglandin F2alpha, to cancer. They have been found to play roles in inflammation, female reproductive cycles, vasodilation, and bronchodilation/constriction, with recent insights highlighting their involvement in cancer. The effects of different prostaglandins on cancer progression vary greatly and are dependent on multiple factors such as the target tissue, plasma concentration, and prostaglandin subtype. In-depth research about the roles of prostaglandins in different types of cancer could lead to better therapeutic tools to fight cancer (Álvaro Jara-Gutiérrez & V. Baladrón, 2021).
Alternative Clinical Uses
Prostaglandin F2α analogs have been linked to side effects such as cutaneous hypertrichosis and hyperpigmentation, indicating potential therapeutic applications in treating alopecia and disorders of hypopigmentation. The most promising applications for prostaglandin F2α analogs include androgenic alopecia, chemotherapy-induced alopecia, and alopecia areata concurrently treated with corticosteroids (Y. Choi, Joseph W. Diehl, & P. Levins, 2015).
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYLHQSIMTBCQ-SDMFVQJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Phenyl tetranor prostaglandin F2alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
